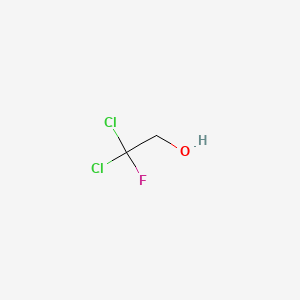

2,2-Dichloro-2-fluoroethanol

説明

Contextualization of Halogenated Alcohols in Chemical Science

Halogenated alcohols are a class of organic compounds characterized by an ethanol (B145695) backbone with one or more hydrogen atoms replaced by halogens (fluorine, chlorine, bromine, or iodine). ncert.nic.in This substitution significantly alters the molecule's physical and chemical properties compared to ethanol. unacademy.comnumberanalytics.com The presence of electronegative halogen atoms creates a polarized molecular environment, influencing reactivity, acidity, and intermolecular interactions. unacademy.com These compounds are pivotal in various fields, serving as intermediates in organic synthesis, solvents with unique properties, and subjects of study in toxicology and environmental science. ncert.nic.innumberanalytics.comnumberanalytics.com The type, number, and position of the halogen atoms on the ethanol structure dictate the specific characteristics and applications of each derivative. studysmarter.co.ukphysicsandmathstutor.com

The study of halogenated alcohols is a significant sub-discipline within organic chemistry. studysmarter.co.uk Researchers explore their synthesis through various methods, including the halogenation of alcohols using reagents like phosphorus halides or thionyl chloride. youtube.comchemguide.co.uk The reactivity of these compounds is a key area of investigation, particularly their participation in nucleophilic substitution and elimination reactions. studymind.co.uk The unique properties of halogenated alcohols make them valuable in the synthesis of pharmaceuticals and agrochemicals.

Scope and Significance of 2,2-Dichloro-2-fluoroethanol in Contemporary Chemical Research

This compound, with the chemical formula C₂H₃Cl₂FO, holds a specific and important position within the family of halogenated alcohols. echemi.com Its structure, featuring two chlorine atoms and one fluorine atom on the terminal carbon, imparts a unique combination of steric and electronic effects that are of considerable interest to researchers. This compound serves as a valuable intermediate in the synthesis of specialized organic molecules.

A significant aspect of its relevance in contemporary research is its role as a metabolite. For instance, it is a known human metabolite of the hydrochlorofluorocarbon (HCFC) 141b (1,1-dichloro-1-fluoroethane). nj.govecetoc.orgnih.gov Studies have shown that after exposure to HCFC-141b, this compound is formed and subsequently conjugated with glucuronic acid before being excreted in the urine. nih.gov This metabolic pathway is a key area of investigation in understanding the biological impact of certain industrial chemicals. The compound's interaction with enzymes, such as alcohol dehydrogenase, is also a subject of biochemical research.

Current Research Frontiers in Polyhalogenated Alcohols

Current research on polyhalogenated alcohols is expanding into several key areas. One major frontier is the development of novel synthetic methodologies to create increasingly complex and selectively halogenated structures. acs.org This includes site-selective cross-coupling reactions that allow for the precise functionalization of polyhalogenated compounds. acs.org

Another active area of research involves the study of the physicochemical properties and reactivity of these compounds. For example, recent studies have investigated the behavior of perfluorinated alcohols in superacidic media, leading to the isolation and characterization of novel protonated species. rsc.org The thermochemistry and kinetics of reactions involving polyhalogenated alcohols, such as their interaction with hydroxyl radicals, are also being explored to understand their atmospheric chemistry and environmental fate. researchgate.net

Furthermore, the applications of polyhalogenated alcohols as specialized solvents and in the synthesis of new materials and pharmaceuticals continue to be a driving force in the field. rsc.org Research into polyhalogenated nitrobutadienes, for instance, is opening up new pathways for the synthesis of complex heterocyclic compounds. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 463-98-9 | echemi.comapolloscientific.co.ukchemicalbook.com |

| Molecular Formula | C₂H₃Cl₂FO | echemi.comchemicalbook.com |

| Molecular Weight | 132.95 g/mol | chemicalbook.com |

| Boiling Point | 124.9 °C at 760 mmHg | echemi.comchemfish.com |

| Density | 1.522 g/cm³ | echemi.comchemfish.com |

| Flash Point | 29.4 °C | echemi.comchemfish.com |

| Refractive Index | 1.432 | echemi.com |

| Vapor Pressure | 5.81 mmHg at 25°C | echemi.com |

Structure

3D Structure

特性

IUPAC Name |

2,2-dichloro-2-fluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl2FO/c3-2(4,5)1-6/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTFLXOWPJPVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196804 | |

| Record name | 2,2-Dichloro-2-fluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463-98-9 | |

| Record name | 2,2-Dichloro-2-fluoroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-2-fluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Routes for 2,2 Dichloro 2 Fluoroethanol

Direct Synthesis Strategies

Direct synthesis methods are the most common approaches for producing 2,2-dichloro-2-fluoroethanol. These strategies primarily involve the reduction of halogenated carboxylic acid derivatives and various halogenation and fluorination techniques.

Reduction Reactions of Halogenated Carboxylic Acid Derivatives

A key method for synthesizing this compound involves the reduction of corresponding halogenated carboxylic acids and their derivatives. This approach was among the early methods documented for the preparation of this compound. Specifically, derivatives such as 2,2-dichloro-2-fluoroacetyl chloride and methyl 2,2-dichloro-2-fluoroacetate serve as common starting materials. The reduction of these compounds yields the target alcohol. For instance, the reduction of 2,2,2-trichloro-1-arylethanones using a Grignard reagent (RMgX) has been shown to produce 2,2-dichloro-1-arylethanones in high yields. researchgate.netresearchgate.net

Halogenation and Fluorination Approaches

Halogenation and fluorination reactions provide another direct route to this compound. These methods often involve the introduction of fluorine and chlorine atoms into a suitable organic precursor. For example, the synthesis of 2-fluoroethanol (B46154) can be achieved by reacting 2-chloroethanol (B45725) with potassium fluoride (B91410). chembk.com While not a direct synthesis of the title compound, this illustrates a common fluorination strategy. The incorporation of fluorine into molecules is a well-established method in medicinal chemistry to alter properties like lipophilicity and metabolic stability. dur.ac.uk

Alternative Synthetic Pathways

Beyond direct synthesis, alternative pathways offer different approaches to obtaining this compound. One such method is through the hydrolysis of a corresponding ester. This two-step process involves the initial synthesis of 2,2-dichloro-2-fluoroethyl acetate (B1210297) from 1-chloro-2,2-dichloro-2-fluoroethane and potassium acetate in a polar aprotic solvent like dimethylformamide (DMF). The subsequent base-catalyzed hydrolysis of the ester yields this compound.

Optimization of Reaction Conditions and Yield for Laboratory and Industrial Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the ester hydrolysis route, the initial reaction is typically conducted at temperatures between 100–120°C for 3–5 hours. In laboratory settings, careful control of temperature and reaction time is essential. For industrial-scale synthesis, the use of continuous flow reactors is often recommended to maintain controlled conditions and enhance product purity. The optimization of reagents and reaction conditions is a key area of research to develop efficient and cost-effective synthetic methodologies. researchgate.net

Below is a data table summarizing the reaction conditions for the synthesis of 2,2-dichloro-2-fluoroethyl acetate, a precursor to this compound.

| Parameter | Condition |

| Substrate | 1-Chloro-2,2-dichloro-2-fluoroethane |

| Reagent | Potassium acetate (KOAc) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 100–120°C |

| Time | 3–5 hours |

Catalytic Systems in this compound Synthesis

Catalytic systems play a role in various related halogenation and fluorination reactions, suggesting their potential application in the synthesis of this compound. For example, Lewis acid catalysts like aluminum chloride are used to enhance the efficiency of dehydrohalogenation reactions. In other contexts, iodine has been identified as a versatile and environmentally benign catalyst for various organic transformations, including oxidative reactions. researchgate.net The development of effective and inexpensive catalytic methodologies is a significant focus in modern synthetic chemistry. dur.ac.uk Research into specific catalytic systems for the direct synthesis of this compound is an ongoing area of interest.

Chemical Reactivity and Transformation Pathways of 2,2 Dichloro 2 Fluoroethanol

Radical-Initiated Oxidation Reactions

The primary daytime degradation mechanism for organic compounds in the troposphere is initiated by reactions with photochemically generated radicals, most notably the hydroxyl radical (OH) and, in certain environments, chlorine atoms (Cl).

Reactions with Hydroxyl Radicals (OH)

The reaction with hydroxyl radicals is the principal sink for most organic compounds in the lower atmosphere. For 2,2-Dichloro-2-fluoroethanol, this reaction would likely proceed via hydrogen abstraction from the carbon-hydrogen bonds. However, specific kinetic data, such as the rate constant for this reaction, are not documented in the scientific literature. The expected reaction would be:

CFCl₂CH₂OH + •OH → Products

The rate of this reaction would determine the atmospheric lifetime of the compound, but this value has not been experimentally measured or theoretically calculated.

Reactions with Chlorine Atoms (Cl)

In marine or coastal areas, or in regions with significant industrial emissions, chlorine atoms can also contribute to the degradation of organic compounds. Similar to hydroxyl radicals, chlorine atoms would react with this compound via hydrogen abstraction.

CFCl₂CH₂OH + •Cl → Products

Specific kinetic data for the reaction of chlorine atoms with this compound are not available.

Formation of Fluoroethanol Radicals and Subsequent Products

Following the initial hydrogen abstraction by OH or Cl radicals, a haloalkoxy radical would be formed. The two possible primary radical intermediates are CFCl₂ĊHOH and CFCl₂CH₂O•. Based on the chemistry of similar halogenated ethanols, the abstraction of a hydrogen atom from the -CH₂- group is generally more favorable. The resulting CFCl₂ĊHOH radical would then react rapidly with molecular oxygen (O₂) to form a peroxy radical (CFCl₂(O•O)CHOH). The subsequent fate of this peroxy radical, which would lead to the formation of stable end-products, has not been studied for this compound.

Atmospheric Degradation Mechanisms

Tropospheric Degradation Processes

The dominant tropospheric degradation process for this compound is expected to be its reaction with OH radicals. Due to the lack of specific rate constants, a precise atmospheric lifetime cannot be calculated. For context, the parent compound from which it is metabolized, HCFC-141b, has a global atmospheric lifetime of approximately 10.8 years, with its degradation also being initiated by OH radicals. oecd.org However, the presence of a hydroxyl group in this compound would likely make it significantly more reactive towards OH radicals, leading to a much shorter atmospheric lifetime compared to HCFC-141b.

Identification of Atmospheric Degradation Byproducts

There are no specific studies identifying the atmospheric degradation byproducts of this compound. Based on the degradation mechanisms of other chlorinated and fluorinated alcohols, potential products could include aldehydes, carboxylic acids, and inorganic acid gases like HCl and HF. One metabolite of HCFC-141b, dichlorofluoroacetic acid, has been identified in biological systems, suggesting that oxidation of the ethanol (B145695) group occurs, but this is not a direct result of atmospheric processes. nih.gov

Data Availability Summary

The following table summarizes the availability of specific research data for the atmospheric degradation pathways of this compound.

| Section | Topic | Data Availability Status |

| 3.1.1 | Reaction Rate with Hydroxyl Radicals (OH) | Data Not Available |

| 3.1.2 | Reaction Rate with Chlorine Atoms (Cl) | Data Not Available |

| 3.1.3 | Fluoroethanol Radical Pathways & Products | Not Studied |

| 3.2.1 | Tropospheric Lifetime | Not Calculated |

| 3.2.2 | Atmospheric Degradation Byproducts | Not Identified |

Enzymatic Biotransformation Mechanisms of this compound

The biotransformation of this compound involves several enzymatic pathways that facilitate its conversion into more water-soluble compounds for elimination. These reactions are primarily categorized as phase I oxidation reactions and phase II conjugation reactions.

Cytochrome P450-Dependent Oxidation Pathways

The initial phase of metabolizing this compound involves oxidation, a process catalyzed by the cytochrome P450 (P450) superfamily of enzymes. nih.gov These enzymes are monooxygenases that introduce an oxygen atom into their substrates. mdpi.com Specifically, the CYP2E1 isozyme is known to metabolize small, halogenated hydrocarbons and alcohols. nih.govmdpi.com The metabolism of similar compounds, such as ethanol and 2,2,2-trifluoroethanol (B45653), by CYP2E1 proceeds through a two-step oxidation process. nih.govnih.govnih.gov

The proposed pathway for this compound begins with its oxidation to an aldehyde intermediate, 2,2-dichloro-2-fluoroacetaldehyde. This reaction is dependent on NADPH and molecular oxygen. nih.gov Subsequently, the same P450 enzyme, CYP2E1, can further catalyze the oxidation of the aldehyde to a carboxylic acid. nih.govresearchgate.net This processive oxidation, where the intermediate does not dissociate from the enzyme active site, has been observed in the CYP2E1-catalyzed oxidation of ethanol to acetic acid. nih.govresearchgate.net The generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, is a characteristic feature of the CYP2E1 catalytic cycle, particularly when metabolism is uncoupled. mdpi.comnih.gov

Table 1: Key Enzymes and Intermediates in the P450-Dependent Oxidation of this compound

| Step | Enzyme | Substrate | Product | Cofactors |

| 1 | Cytochrome P450 2E1 (CYP2E1) | This compound | 2,2-Dichloro-2-fluoroacetaldehyde | NADPH, O₂ |

| 2 | Cytochrome P450 2E1 (CYP2E1) | 2,2-Dichloro-2-fluoroacetaldehyde | Dichlorofluoroacetic acid | NADPH, O₂ |

Glucuronidation and Conjugation Reactions

Glucuronidation represents a major phase II metabolic pathway that enhances the water solubility and excretion of xenobiotics. wikipedia.orgnih.gov This reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.org The enzymes responsible for this conjugation are UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells, but also found in other tissues. wikipedia.orgresearchgate.net

The hydroxyl group of this compound serves as a nucleophilic site for glucuronidation. washington.edu The UGT enzyme catalyzes the formation of a glycosidic bond between the alcohol and glucuronic acid. wikipedia.org This process results in the formation of a glucuronide conjugate, which is significantly more polar than the parent compound. wikipedia.org The specific human metabolite has been identified as (2S,3S,4S,5R)-6-(2,2-dichloro-2-fluoroethoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid. nih.gov This conjugate is then more readily eliminated from the body, typically via urine or bile. wikipedia.org The UGT enzyme family is divided into subfamilies, including UGT1 and UGT2, which have different substrate specificities. nih.gov

Table 2: Details of the Glucuronidation Reaction of this compound

| Parameter | Description |

| Reaction Type | Phase II Conjugation (Glucuronidation) wikipedia.org |

| Enzyme Family | UDP-glucuronosyltransferases (UGTs) wikipedia.org |

| Cofactor | Uridine diphosphate glucuronic acid (UDPGA) researchgate.net |

| Substrate | This compound nih.gov |

| Product | This compound glucuronide nih.gov |

| Effect on Solubility | Increases water solubility for excretion wikipedia.org |

Formation of Dichlorofluoroacetic Acid and Other Metabolites

The biotransformation of this compound results in the formation of several key metabolites. The primary oxidative metabolite is dichlorofluoroacetic acid. cymitquimica.com Its formation is the result of the sequential oxidation of the alcohol group of the parent compound, catalyzed by CYP2E1. nih.gov The initial oxidation produces the intermediate 2,2-dichloro-2-fluoroacetaldehyde, which is then rapidly oxidized to dichlorofluoroacetic acid. nih.govresearchgate.net

In addition to the oxidative pathway, a significant metabolite is formed through conjugation. The direct conjugation of this compound with glucuronic acid yields this compound glucuronide, specifically (2S,3S,4S,5R)-6-(2,2-dichloro-2-fluoroethoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid. nih.gov This glucuronide is a major detoxification product, as the conjugation reaction renders the compound more hydrophilic and facilitates its removal from the body. wikipedia.orgresearchgate.net

Table 3: Major Metabolites of this compound

| Metabolite Name | Formation Pathway | Precursor | Enzymes Involved |

| Dichlorofluoroacetic acid | Phase I Oxidation nih.gov | 2,2-Dichloro-2-fluoroacetaldehyde | Cytochrome P450 2E1 (CYP2E1) |

| This compound glucuronide | Phase II Conjugation nih.gov | This compound | UDP-glucuronosyltransferases (UGTs) |

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For fluorinated molecules like 2,2-Dichloro-2-fluoroethanol, ¹⁹F NMR provides unique insights, while ¹H and ¹³C NMR are essential for elucidating the complete molecular structure.

Fluorine-19 (¹⁹F) NMR is particularly valuable for identifying and quantifying fluorine-containing compounds due to the high receptivity and wide chemical shift range of the ¹⁹F nucleus. wikipedia.org This technique is instrumental in monitoring reactions involving fluorination and in the analysis of fluorinated metabolites. In studies of the metabolism of 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b), ¹⁹F NMR spectroscopy was used to identify 2,2-dichloro-2-fluoroethyl glucuronide as a major metabolite in urine. guidechem.comnih.gov The large chemical shift dispersion of ¹⁹F NMR allows for clear distinction between different fluorine environments within a molecule. wikipedia.org

Table 1: Key Features of ¹⁹F NMR Spectroscopy

| Feature | Description | Relevance to this compound |

| High Receptivity | The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive to NMR detection. wikipedia.org | Enables clear and rapid detection of the fluorine atom in the molecule. |

| Wide Chemical Shift Range | Spans approximately 800 ppm, reducing signal overlap. wikipedia.org | Allows for unambiguous identification of the fluorine signal, even in complex mixtures. |

| Spin-Spin Coupling | ¹⁹F nuclei couple with other active nuclei like ¹H and ¹³C, providing structural information. aiinmr.com | Coupling patterns can help confirm the connectivity of the fluoro-dichloro-ethyl group. |

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of an organic molecule.

In the case of this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons. The chemical shift and splitting pattern of the methylene protons would be influenced by the adjacent carbon atom bearing two chlorine atoms and a fluorine atom.

¹³C NMR spectroscopy provides information about the carbon skeleton. hw.ac.uksavemyexams.com Each non-equivalent carbon atom in the molecule gives a distinct signal. savemyexams.com For this compound, two signals would be anticipated: one for the carbon atom bonded to the hydroxyl group (C1) and another for the highly substituted carbon atom bonded to the two chlorine atoms and the fluorine atom (C2). The chemical shift of C2 would be significantly downfield due to the strong electron-withdrawing effects of the attached halogens.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

| ¹H (-CH₂-) | ~3.9 - 4.2 | Triplet | Coupled to the fluorine atom (²JHF) |

| ¹H (-OH) | Variable | Singlet (broad) | Typically does not couple |

| ¹³C (-CH₂OH) | ~60 - 70 | Doublet | Coupled to the fluorine atom (²JCF) |

| ¹³C (-CCl₂F) | ~110 - 120 | Doublet | Coupled to the fluorine atom (¹JCF) |

| ¹⁹F | ~ -70 to -90 | Triplet | Coupled to the methylene protons (²JFH) |

Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. edinst.com For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a mode to be Raman active, there must be a change in the polarizability of the molecule. edinst.com

For this compound, key vibrational bands would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region.

C-O stretch: A strong band typically found between 1000-1200 cm⁻¹.

C-F and C-Cl stretches: These will appear in the fingerprint region of the spectrum, generally below 1000 cm⁻¹. The C-F stretch is typically strong in the IR spectrum.

The analysis of these bands helps to confirm the presence of the key functional groups within the molecule.

Far-Infrared (FIR) spectroscopy explores the low-frequency vibrational modes of molecules, which often correspond to collective motions and intermolecular interactions like hydrogen bonding. rsc.org Synchrotron-based FIR provides high-resolution spectra, enabling detailed analysis of these low-energy vibrations. nih.gov While specific studies on this compound using this technique are not widely reported, research on related molecules like 2-fluoroethanol (B46154) and 2-chloroethanol (B45725) demonstrates its utility in studying conformational changes and torsional motions. nih.govresearchgate.net Such analysis on this compound could provide valuable information on the rotational isomers and the dynamics of the molecule.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

For this compound (C₂H₃Cl₂FO), the molecular weight is 132.95 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This isotopic signature is a key identifier for chlorine-containing compounds. Fragmentation patterns would also be observed, corresponding to the loss of specific atoms or groups, such as the loss of a chlorine atom, a hydrogen chloride molecule, or the hydroxymethyl group. Gas chromatography-mass spectrometry (GC-MS) has been used to quantify this compound in biological samples. guidechem.comnih.gov

Conformational Analysis and Intermolecular Interactions

In 1,2-disubstituted ethanes, such as halogenated ethanols, rotation around the C-C bond leads to distinct staggered conformations known as gauche and anti. jst.go.jp The anti (or antiperiplanar) conformation is characterized by a dihedral angle of approximately 180° between the substituents, placing them as far apart as possible. pbworks.com In contrast, the gauche (or synclinal) conformations feature a dihedral angle of about 60°. jst.go.jppbworks.com

The relative stability of these conformers is determined by a balance of several factors, including steric (Pauli) repulsion, electrostatic interactions, and orbital interactions like hyperconjugation. jst.go.jp Generally, steric repulsion between bulky substituents destabilizes the gauche form relative to the anti form. jst.go.jp This trend is observed in larger dihaloethanes; for instance, 1,2-dichloroethane (B1671644) and 1,2-dibromoethane (B42909) preferentially adopt the anti conformation in the gaseous state to minimize repulsion between the larger halogen atoms. researchgate.netresearchgate.net

Conversely, for 1,2-difluoroethane, the gauche conformer is more stable, a phenomenon known as the "gauche effect". jst.go.jp This preference is attributed to a stabilizing hyperconjugative interaction between the σ(C-H) bonding orbital and the adjacent σ*(C-F) antibonding orbital, which is maximized in the gauche arrangement. jst.go.jpresearchgate.net The small size of fluorine atoms results in weaker steric repulsion, allowing the stabilizing orbital interaction to dominate. jst.go.jp

In 2-haloethanols (X-CH₂-CH₂-OH), the situation is further influenced by the potential for intramolecular hydrogen bonding. For many 2-haloethanols, including those with fluorine, chlorine, and bromine, the gauche conformation is found to be the most stable, often due to the formation of a stabilizing intramolecular hydrogen bond between the hydroxyl hydrogen and the halogen atom (O-H···X). researchgate.netcdnsciencepub.com Infrared spectroscopy studies on 2-fluoroethanol show that the free molecules exist almost entirely in the gauche configuration, stabilized by this internal hydrogen bond. cdnsciencepub.com

| Compound | Most Stable Conformer (Gas Phase) | Primary Reason for Stability |

| 1,2-Difluoroethane | Gauche | Gauche effect (Hyperconjugation) |

| 1,2-Dichloroethane | Anti | Minimization of steric repulsion |

| 2-Fluoroethanol | Gauche | Intramolecular hydrogen bonding |

| 2-Chloroethanol | Gauche | Intramolecular hydrogen bonding |

| 2-Bromoethanol (B42945) | Gauche | Intramolecular hydrogen bonding |

This table summarizes the predominant conformations for several halogenated ethanes and ethanols based on the balance of steric and electronic effects.

The conformational landscape of this compound is critically shaped by the balance between attractive intramolecular hydrogen bonds and significant repulsive forces. The presence of a hydroxyl group allows for the possibility of an intramolecular hydrogen bond, where the hydroxyl proton acts as a donor and a halogen atom on the adjacent CCl₂F group acts as an acceptor (OH···X).

In simpler 2-haloethanols, this type of hydrogen bond is a primary stabilizing factor for the gauche conformer. researchgate.net Studies on 2-chloroethanol and 2-bromoethanol have shown that the gauche form, which facilitates the O-H···X interaction, is energetically favored over the anti form. cdnsciencepub.com However, the effectiveness of a halogen as a hydrogen bond acceptor is debated. While fluorine is highly electronegative, some studies suggest it is a poor hydrogen bond acceptor in certain contexts, and that stabilizing gauche effects in 2-fluoroethanol may arise from other interactions. researchgate.netrsc.org Other spectroscopic analyses indicate that while the hydroxyl group in 2-fluoroethanol is not engaged in a strong intramolecular hydrogen bond, such an interaction is present in 2-iodoethanol (B1213209) and may drive its conformational equilibrium. researchgate.net For 2-halophenols, theoretical and spectroscopic investigations conclude that weak hydrogen bonding exists for 2-chloro, 2-bromo, and 2-iodophenol, but very little for 2-fluorophenol. rsc.org

In this compound, the situation is complicated by immense repulsion forces. The substitution of three halogen atoms on a single carbon creates a highly crowded steric environment and a complex electrostatic field. The repulsive forces include:

Steric (Pauli) Repulsion: The van der Waals radii of the two chlorine atoms and one fluorine atom lead to significant steric strain when the molecule rotates into a gauche conformation, where the hydroxyl group is brought into proximity with the halogenated carbon. This repulsion between the electron clouds of the bulky substituents is a major destabilizing factor. researchgate.net

Electrostatic (Dipole-Dipole) Repulsion: The highly electronegative halogen atoms (two Cl, one F) and the oxygen atom create strong bond dipoles (C-Cl, C-F, C-O, O-H). In the gauche conformation, these dipoles are brought closer together, leading to potentially strong repulsive interactions that can destabilize this arrangement compared to the anti form, where they are further apart. researchgate.net

Therefore, the preferred conformation of this compound results from a subtle balance. A gauche conformer could be stabilized by an O-H···Cl or O-H···F intramolecular hydrogen bond. However, this conformation would also experience significant destabilization from both steric clashes and electrostatic repulsion involving the three halogen atoms. researchgate.net The ultimate conformational equilibrium is a trade-off between the stabilizing energy of any potential hydrogen bond and the destabilizing energy from these powerful repulsive forces.

Computational and Theoretical Chemistry Studies of 2,2 Dichloro 2 Fluoroethanol

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which to examine the intricacies of molecular behavior. For 2,2-dichloro-2-fluoroethanol, these methods have been instrumental in elucidating its stability, electronic characteristics, and reaction energetics.

Density Functional Theory (DFT) Applications in Conformer Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the conformational landscape of molecules. In the case of halogenated ethanols like this compound, DFT calculations are crucial for determining the relative stabilities of different rotational isomers (conformers). The stability of conformers is governed by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation effects. researchgate.netresearchgate.net

For related molecules like 2-fluoroethanol (B46154), DFT studies have shown that the gauche conformer is the most stable due to intramolecular hydrogen bonding between the hydroxyl hydrogen and the fluorine atom. doubtnut.com The protonated forms of 2-fluoroethylamine and 2-fluoroethanol also exhibit a strong preference for the gauche conformation. researchgate.net This preference is attributed to favorable electrostatic interactions between the partially negative fluorine and the positively charged nitrogen or oxygen. researchgate.net In contrast, for molecules like 1,2-dichloroethane (B1671644), the anti-conformer is favored due to steric repulsion between the bulky chlorine atoms. researchgate.net The interplay of these factors in this compound, which contains both fluorine and chlorine atoms, presents a complex case for conformational analysis.

| Factor | Description | Example Molecule | Favored Conformation |

|---|---|---|---|

| Intramolecular Hydrogen Bonding | Attractive interaction between a hydrogen atom on an electronegative atom and another nearby electronegative atom. | 2-Fluoroethanol | Gauche |

| Steric Hindrance | Repulsive interaction between bulky groups. | 1,2-Dichloroethane | Anti |

| Hyperconjugation | Stabilizing interaction involving the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. | 1,2-Difluoroethane | Gauche |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Protonated 2-Fluoroethylamine | Gauche |

Ab Initio Methods for Electronic Structure and Energetics

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. aps.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate descriptions of electronic structure and energetics. For complex molecules like this compound, ab initio calculations can precisely determine properties such as electron distribution, molecular orbital energies, and ionization potentials.

Studies on related compounds, such as 2-fluoroethanol, have utilized ab initio calculations to investigate their electronic structure and the nature of intramolecular interactions. rsc.org These calculations have been essential in understanding the forces that dictate conformational preferences and reactivity. For instance, ab initio studies on 2-haloethanols have been used to derive their enthalpies of formation and bond dissociation energies. researchgate.net

Calculation of C-H Bond Energies and Reaction Pathways

Computational methods are also employed to calculate bond dissociation energies (BDEs), which are a measure of bond strength. The C-H bond energy in this compound is influenced by the electron-withdrawing effects of the adjacent halogen atoms. Theoretical calculations can predict these BDEs and provide insights into the reactivity of the C-H bond in various chemical reactions.

For instance, the heat of atomization, which is related to the sum of all bond energies in a molecule, can be calculated and used to derive individual bond energies. rjpbcs.com Furthermore, computational studies can map out potential energy surfaces for reactions involving the C-H bond, identifying transition states and reaction intermediates to elucidate reaction mechanisms and kinetics.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on molecular behavior, allowing for the prediction of structural parameters and the exploration of conformational landscapes over time.

Prediction of Molecular Geometry and Vibrational Spectra

Molecular modeling techniques, often in conjunction with quantum chemical calculations, can accurately predict the three-dimensional geometry of this compound, including bond lengths, bond angles, and dihedral angles. These predicted geometries are crucial for understanding the molecule's shape and how it interacts with other molecules.

Furthermore, these computational methods can calculate the vibrational frequencies of the molecule, which correspond to the energies of its various vibrational modes. The resulting theoretical vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and identify the presence of specific conformers. researchgate.netacs.org For example, studies on dichloroacetic acid have shown that the calculated vibrational frequencies for different conformers can help in assigning the experimental spectral bands. uc.pt

| Molecule | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| 2-Fluoroethanol | Asymmetric CH stretch | ~2980 | ~2980 |

| Dichloroacetic Acid (SC conformer) | ν(O-H) | 3587 | 3577 |

| Dichloroacetic Acid (SC conformer) | ν(C=O) | 1774 | 1785 |

Understanding Stereoelectronic Effects

Stereoelectronic effects are interactions involving the spatial arrangement of electrons in a molecule that influence its structure, stability, and reactivity. In this compound, the presence of electronegative halogen atoms gives rise to significant stereoelectronic effects.

One important stereoelectronic interaction is the gauche effect, which is the tendency of a molecule to adopt a gauche conformation when it is expected to be in the anti conformation based on steric considerations alone. researchgate.net This effect is often observed in molecules containing electronegative substituents, such as 1,2-difluoroethane. researchgate.net The origin of the gauche effect is attributed to a combination of hyperconjugation (the interaction of the electrons in a sigma bond with an adjacent empty or partially filled non-bonding or anti-bonding orbital) and electrostatic interactions. researchgate.netacs.org Computational studies, particularly Natural Bond Orbital (NBO) analysis, are invaluable for dissecting and quantifying these stereoelectronic contributions to conformational preferences in halogenated compounds like this compound. acs.org

Theoretical Studies of Reactivity and Reaction Kinetics

Theoretical and computational chemistry provides crucial insights into the reactivity and reaction kinetics of molecules like this compound. These studies employ sophisticated computational methods to model reaction pathways, determine the energies of transition states, and predict reaction rate constants, offering a molecular-level understanding that complements experimental data. For halogenated compounds, theoretical studies are particularly valuable for investigating atmospheric degradation pathways and metabolic transformations.

Research into the reactivity of halogenated alcohols often focuses on their gas-phase reactions with atmospheric oxidants, primarily the hydroxyl (OH) radical. researchgate.netacs.org These reactions are the principal removal mechanism for volatile organic compounds in the troposphere. The primary reaction mechanism involves the abstraction of a hydrogen atom by the OH radical. For this compound (CFCl₂CH₂OH), there are three potential sites for H-atom abstraction: the two C-H bonds on the C1 carbon, and the O-H bond of the hydroxyl group.

The reaction can be summarized as follows:

R1 : CFCl₂CH₂OH + OH → CFCl₂ĊHOH + H₂O (H-abstraction from the α-carbon)

R2 : CFCl₂CH₂OH + OH → CFCl₂CH₂O· + H₂O (H-abstraction from the hydroxyl group)

Theoretical studies on analogous compounds provide a framework for understanding the reactivity of this compound. For instance, computational investigations into the reaction of other fluorinated and chlorinated ethanols with OH radicals have established key principles. acs.org The presence of electronegative halogen atoms on the C2 carbon significantly influences the bond dissociation energies of the neighboring C-H and O-H bonds, thereby affecting the activation energies for abstraction.

While specific kinetic data for this compound is not extensively published, findings from related molecules are instructive. Theoretical studies on similar halogenated ethanols allow for the prediction of reactivity trends.

Table 1: Comparison of Theoretical Kinetic Parameters for Reactions of Halogenated Alcohols with OH Radicals

| Reactant | Reaction Channel | Computational Method | Calculated Parameter | Value |

| 2-Chloroethanol (B45725) | H-abstraction from -CH₂- | DFT (B3LYP) | Activation Energy (kcal/mol) | ~3-5 |

| 2-Fluoroethanol | H-abstraction from -CH₂- | Ab initio (MP2) | Activation Energy (kcal/mol) | ~4-6 |

| 2,2,2-Trifluoroethanol (B45653) | H-abstraction from -CH₂- | DFT | Rate Constant (cm³ molecule⁻¹ s⁻¹) | ~1.1 x 10⁻¹³ |

| 2,2-Dichloroethanol | H-abstraction from -CH₂- | DFT | Rate Constant (cm³ molecule⁻¹ s⁻¹) | ~2.5 x 10⁻¹³ |

Note: The data in this table is illustrative, based on typical values found in computational studies of related compounds for comparative purposes.

Beyond atmospheric chemistry, theoretical studies also elucidate thermal decomposition mechanisms. For haloethanols, a common decomposition pathway is the intramolecular elimination of a hydrogen halide (e.g., HCl or HF) or water. iisc.ac.in Computational modeling can identify the transition states for these four-center or three-center elimination reactions and calculate their corresponding activation barriers, predicting the thermal stability of the compound and the likely decomposition products. iisc.ac.in For this compound, potential elimination pathways include the formation of 2,2-dichloro-1-fluoroethene via water elimination or the formation of aldehydes through rearrangements.

Table 2: Summary of Theoretical Findings on Haloethanol Reactivity

| Research Focus | Key Findings from Theoretical Studies | Relevance to this compound |

| Atmospheric Oxidation | H-atom abstraction by OH radicals is the dominant degradation pathway. The activation energy is lowest for abstraction from the α-carbon position in many haloethanols. acs.org | The primary atmospheric fate is likely reaction with OH radicals, proceeding via H-abstraction from the -CH₂OH group. |

| Metabolic Oxidation | Electronic factors, predictable via calculation of activation energies, are primary determinants of regioselectivity in cytochrome P450-dependent oxidation. acs.org | Theoretical models can predict which C-H bond is more susceptible to enzymatic oxidation during metabolism. |

| Thermal Decomposition | Intramolecular elimination of hydrogen halides or water are common thermal decomposition routes. Transition state energies can be calculated to determine the most favorable pathway. iisc.ac.in | The thermal stability and decomposition products can be predicted by modeling the energy barriers for different elimination reactions. |

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful technique for the trace analysis of 2,2-Dichloro-2-fluoroethanol. Its high separation efficiency, coupled with the definitive identification capabilities of mass spectrometry, makes it ideal for detecting minute quantities of the compound in complex mixtures. GC-MS is considered a critical method for assessing the purity of halogenated compounds.

Research has demonstrated the utility of GC-MS in quantifying this compound in biological samples. For instance, in metabolic studies of 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b), the metabolite 2,2-dichloro-2-fluoroethyl glucuronide is first hydrolyzed using β-glucuronidase. The released this compound is then quantified by GC-MS, allowing for the detection of the compound in urine samples collected hours after exposure. researchgate.netguidechem.com This highlights the method's sensitivity for biomonitoring applications.

For enhanced selectivity and sensitivity, especially in complex matrices like environmental air samples, tandem mass spectrometry (GC-MS/MS) using a multiple reaction monitoring (MRM) method can be employed. shimadzu.com While single quadrupole GC-MS is effective, GC-MS/MS can offer a tenfold increase in sensitivity, which is crucial for trace-level quantification. d-nb.info The selection of appropriate stationary phases, such as polydimethylsiloxane, is vital as it offers high inertness and efficiency for active solutes like halogenated compounds. chromatographyonline.com

Below is a table representing typical parameters for the GC-MS analysis of volatile organic compounds like this compound.

Table 1: Representative GC-MS Operating Parameters for Volatile Analyte Detection

| Parameter | Setting | Purpose |

|---|---|---|

| Gas Chromatograph (GC) | ||

| Column | Capillary Column (e.g., DB-1, 100% Dimethylpolysiloxane) epa.gov | Provides separation of volatile compounds based on their boiling points and interaction with the stationary phase. |

| Injection Mode | Split/Splitless | Allows for analysis of both high and trace concentration samples. |

| Injection Port Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Initial Temp: 40°C for 2 min, Ramp: 5°C/min to 150°C, Hold: 4 min researchgate.net | Temperature gradient to separate compounds with different volatilities. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole or Ion Trap | Filters ions based on their mass-to-charge ratio. |

| Acquisition Mode | Scan / Selected Ion Monitoring (SIM) / MRM shimadzu.com | Scan mode for unknown identification; SIM/MRM for increased sensitivity in quantifying known target compounds. |

Coupled Spectroscopic Techniques for Comprehensive Analysis

For unambiguous structural confirmation and comprehensive analysis, GC-MS is often complemented by other spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. In particular, ¹⁹F NMR is highly effective for monitoring reactions involving fluorinated compounds and for identifying fluorine-containing metabolites. Studies involving human exposure to HCFC-141b have used ¹⁹F NMR analysis of urine samples to identify major metabolites, including 2,2-dichloro-2-fluoroethyl glucuronide, prior to GC-MS quantification of the hydrolyzed alcohol. researchgate.netguidechem.com For quantitative NMR (qNMR), parameters such as signal-to-noise ratio (a minimum of 250:1 for <1% integration error), digital resolution, and phasing must be carefully optimized. ox.ac.uk

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. oxinst.com For this compound, FTIR can confirm the presence of the hydroxyl (O-H) group and the carbon-halogen (C-Cl, C-F) bonds. In some applications, in-situ FTIR can be used to monitor the kinetics of reactions involving the compound by tracking the formation of intermediates. Studies on related fluoroalcohols, such as 2,2,2-trifluoroethanol (B45653), have utilized FTIR to investigate their adsorption and decomposition on surfaces, collecting spectra in the 4000–1000 cm⁻¹ range to identify reaction products. researchgate.net

Chromatographic Separation Techniques and Their Development

The development of robust chromatographic methods is essential for the reliable separation and quantification of this compound from impurities and matrix components. This involves both gas and liquid chromatography techniques.

Gas Chromatography (GC) method development focuses on optimizing separation by selecting the appropriate column and operating conditions. The development of novel stationary phases is a key area of research to improve resolution and selectivity. frontiersin.orgrsc.org For example, tetraphenyl porphyrin (TPP) stationary phases have shown unique retention mechanisms for polychlorinated biphenyls through π-π stacking interactions, suggesting that specialized phases could be developed for halogenated alcohols. frontiersin.org Adjustments to parameters like column dimensions, injection volume, and temperatures are performed based on established guidelines to fine-tune the separation. edqm.eu

High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC, is another cornerstone of separation science. The development of an HPLC method is a systematic process. A modern approach involves an initial screening of mobile phase pH (e.g., from pH 2 to 9) to assess its effect on peak shape and retention. americanpharmaceuticalreview.com This is followed by a more detailed evaluation of different column chemistries (e.g., C18, phenyl), organic mobile phases, temperatures, and gradient profiles to achieve optimal separation. americanpharmaceuticalreview.com For instance, a reversed-phase HPLC method was developed for an infrared dye using a C18 column with a water/acetonitrile gradient, demonstrating the process of method validation for specificity, linearity, precision, and accuracy. nih.gov While direct HPLC methods for this compound are less common than GC methods due to its volatility, HPLC is crucial for analyzing its non-volatile derivatives or in formulations.

Table 2: Key Parameters in Chromatographic Method Development

| Parameter | HPLC | Gas Chromatography (GC) | Rationale for Optimization |

|---|---|---|---|

| Stationary Phase | C18, C8, Phenyl, Polar-embedded americanpharmaceuticalreview.com | Polydimethylsiloxane, Porphyrin-based frontiersin.org | The primary factor influencing selectivity and retention. |

| Mobile Phase/Carrier Gas | Acetonitrile/Water, Methanol/Water Gradients nih.gov | Helium, Hydrogen, Nitrogen | Affects retention time, resolution, and analysis speed. |

| pH (for HPLC) | Screened across a wide range (e.g., 2-9) americanpharmaceuticalreview.com | N/A | Critical for ionizable compounds, affecting peak shape and retention. |

| Temperature | 30-50 °C americanpharmaceuticalreview.com | 40-300 °C (Oven Program) researchgate.net | Influences viscosity, retention, and selectivity. |

| Flow Rate/Pressure | 0.4-1.5 mL/min americanpharmaceuticalreview.comglfc.org | Controlled by pressure/flow settings | Affects analysis time and column efficiency. |

| Detector | UV-Vis, Fluorescence nih.gov, MS | FID, MS | Chosen based on analyte properties and required sensitivity/selectivity. |

Methodologies for Environmental Sample Analysis

The detection of this compound in environmental matrices such as water, soil, or air requires specialized methodologies that can handle complex sample compositions and achieve low detection limits. The U.S. Environmental Protection Agency (EPA) provides a compendium of standardized analytical methods and uses a tier system to classify them based on their level of validation and usability for analyzing environmental samples after contamination events. epa.govepa.gov While a specific method for this compound might not be listed, the framework guides the selection and potential modification of existing methods for volatile organic compounds, like EPA Method 8260C for GC/MS. epa.govepa.gov

A critical step in environmental analysis is sample preparation. For detecting trace degradation products in environmental samples, techniques like Solid-Phase Microextraction (SPME) coupled with GC-MS are effective. SPME is a solvent-free extraction method that is well-suited for volatile and semi-volatile organic compounds in water and air. For aqueous matrices, traditional Liquid-Liquid Extraction (LLE) using a solvent like dichloromethane (B109758) may also be employed.

The choice of analytical technique is often a trade-off between speed, sensitivity, and comprehensiveness. For instance, in analyzing groundwater contaminants, LC/MS-MS offers the advantage of direct injection without extensive sample preparation, whereas GC/MS may require derivatization but can yield excellent sensitivity and precision. d-nb.info For air analysis, collecting samples in canisters followed by GC/MS/MS analysis is a widely used method for monitoring volatile organic compounds, including hazardous air pollutants. shimadzu.com The analysis of human urine for metabolites like this compound serves as a method of environmental exposure assessment. nj.gov

Applications of 2,2 Dichloro 2 Fluoroethanol in Organic Synthesis

Role as a Reagent or Intermediate in Complex Molecule Synthesis

While not a universally common building block, 2,2-dichloro-2-fluoroethanol serves as a valuable intermediate in specific synthetic contexts, particularly for introducing halogenated functional groups into larger molecules. Its role is often defined by the reactivity of its hydroxyl group and the potential for substitution of its halogen atoms.

One of the most well-documented roles of this compound is as a metabolic intermediate. For instance, it is a known metabolite of the hydrochlorofluorocarbon (HCFC) 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b). ecetoc.orgnih.gov In biological systems, cytochrome P450-dependent oxidation of HCFC-141b leads to the formation of this compound. acs.org This alcohol is then typically conjugated with glucuronic acid to form 2,2-dichloro-2-fluoroethyl glucuronide, which is excreted. ecetoc.orgacs.org This biotransformation pathway underscores its formation as an intermediate in a complex biological environment.

In laboratory synthesis, the compound can undergo a range of standard chemical transformations, allowing it to act as a precursor to other functionalized molecules. The reactivity of the alcohol group is a primary site for modification.

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Oxidation | Standard oxidizing agents (e.g., PCC, PDC, Swern, DMP) | 2,2-dichloro-2-fluoroacetaldehyde or 2,2-dichloro-2-fluorocarboxylic acid | Provides access to halogenated carbonyl compounds and their derivatives. |

| Substitution | Nucleophiles | Substituted ethanols | Allows for the replacement of chlorine or fluorine atoms to introduce other functionalities, though this can be challenging to control. |

| Etherification | Base, Alkyl Halide (Williamson Synthesis) or Acid Catalysis | Dichlorofluoroethyl ethers | Creates building blocks with the C₂H₂Cl₂FO- moiety for use in medicinal and materials chemistry. |

This table is generated based on general chemical principles of alcohol reactivity as described in the literature.

Participation in Name Reactions and Catalytic Processes

There is limited evidence in published literature of this compound being a key reactant in well-established "name reactions." Its specific applications appear to be more specialized rather than for general, named transformations.

However, its properties have been considered in the context of developing catalytic processes. Research into phosphine-catalyzed annulations of allenoates with aldehydes to form dihydropyrones has explored the use of various alcohol additives to influence the reaction pathway. In these studies, alcohols with moderate acidity and nucleophilicity were found to be optimal. While related compounds like 2-fluoroethanol (B46154) and 2-chloroethanol (B45725) were shown to be effective additives, it was noted that more acidic alcohols, such as 2,2,2-trichloroethanol, were unsuitable as they shut down the catalytic cycle. nih.gov Given the strong electron-withdrawing effect of its two chlorine atoms and one fluorine atom, this compound is expected to have a pKa similar to or lower than that of trichloroethanol, suggesting it would also be too acidic to be a productive additive in this type of phosphine-catalyzed process. nih.gov

Similarly, in the development of palladium-catalyzed cross-coupling reactions to form fluorinated aryl ethers, various fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) and 2,2-difluoroethanol (B47519) have been successfully employed. acs.org The absence of this compound in the scope of these studies suggests that its specific electronic and steric properties may present challenges or limitations for this particular catalytic system.

Development of New Synthetic Pathways Utilizing Halogenated Alcohols

The drive to create new pharmaceuticals and advanced materials has spurred the development of novel synthetic pathways that utilize fluorinated and halogenated building blocks. dur.ac.uk Halogenated alcohols are a key class of reagents in this endeavor, as the inclusion of halogens can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity. dur.ac.ukacs.org

One area of development is in catalysis, where additives can fundamentally alter the course of a reaction. The aforementioned phosphine-catalyzed synthesis of dihydropyrones is a prime example of a new pathway where the choice of a specific halogenated alcohol additive is critical for success. nih.gov The systematic study of different alcohols in this reaction helps to map out the structural and electronic features required for optimal reactivity, contributing to a broader understanding of dual-activation catalysis.

The following table details the performance of various alcohol additives in a phosphine-catalyzed annulation, illustrating the development of this synthetic pathway.

| Alcohol Additive | Catalyst | Solvent | Outcome |

| Methanol | P(CH₃)₃ | Toluene | Dihydropyrone formed, but with non-cyclized byproduct. nih.gov |

| 2-Fluoroethanol | P(CH₃)₃ | Toluene | Reduced formation of non-cyclized byproduct compared to methanol. nih.gov |

| 2-Chloroethanol | P(CH₃)₃ | Toluene | Reduced formation of non-cyclized byproduct. nih.gov |

| 2,2,2-Trichloroethanol | P(CH₃)₃ | Toluene | No reaction; starting material recovered. nih.gov |

| 2,2-Dichloroethanol | P(CH₃)₃ | Toluene | No apparent consumption of starting material. nih.gov |

This table is based on data from studies on phosphine-catalyzed reactions. nih.gov

The data demonstrates that highly acidic polychlorinated alcohols inhibit the reaction. This informs the potential utility of this compound, suggesting that for it to be used in new catalytic pathways, the system must be tolerant of its high acidity. This knowledge guides the future design of synthetic methods, steering researchers toward reaction conditions, such as those using non-basic catalysts or different activation modes, where a highly functionalized alcohol like this compound could be successfully incorporated.

Environmental Chemical Fate and Atmospheric Impact Non Toxicological Aspects

Atmospheric Lifetime and Ozone Depletion Potential Considerations

Direct atmospheric lifetime and Ozone Depletion Potential (ODP) values are not typically assigned to 2,2-Dichloro-2-fluoroethanol, as it is not a substance directly emitted into the atmosphere in significant quantities. Instead, these metrics are applied to its precursor, HCFC-141b, which is a volatile compound with a history of use as a foam blowing agent and solvent. oecd.orgnj.gov The atmospheric fate of HCFC-141b is the primary determinant of the potential for ozone layer impact.

The atmospheric degradation of HCFC-141b is initiated predominantly in the troposphere by reactions with hydroxyl (OH) radicals. ecetoc.orgoecd.org This process is significantly slower than for many non-halogenated volatile organic compounds, leading to a prolonged atmospheric presence. Research has established a global atmospheric lifetime for HCFC-141b of approximately 10.8 years. ecetoc.orgoecd.org Because it contains chlorine and is sufficiently long-lived to be transported into the stratosphere, HCFC-141b is classified as an ozone-depleting substance. tandfonline.com Its ODP is estimated to be in the range of 0.10 to 0.12, relative to a value of 1.0 for CFC-11. oecd.org

| Parameter | Value | Reference |

|---|---|---|

| Atmospheric Lifetime | 10.8 years | ecetoc.orgoecd.org |

| Ozone Depletion Potential (ODP) | 0.10 - 0.12 | oecd.org |

| Global Warming Potential (GWP, 100-year) | 0.12 (relative to CFC-11) | ecetoc.org |

Degradation Products and Their Environmental Implications

This compound is a key intermediate in the transformation of HCFC-141b. In biological systems, HCFC-141b is metabolized to this compound, which is then typically excreted as a glucuronide conjugate. ecetoc.orgguidechem.comnih.gov

In the environment, the atmospheric degradation of HCFC-141b proceeds through a series of free-radical and molecular intermediates. oecd.org While this compound is a recognized metabolite, the primary atmospheric degradation pathway of HCFC-141b leads to the formation of carbon dioxide (CO2), hydrochloric acid (HCl), and hydrofluoric acid (HF). ecetoc.orgoecd.org Intermediates such as carbonyl chloride fluoride (B91410) (COClF) are also formed, which are then rapidly hydrolyzed in clouds, rain, and oceans to the final inorganic acid products. ecetoc.org

Further transformation of the this compound metabolite can occur. Studies have shown that at high exposure concentrations of the parent compound, this compound can be oxidized to form dichlorofluoroacetic acid. oecd.orgnj.gov The environmental implications of these degradation products primarily relate to their potential contribution to acid rain, although at projected emission rates, the contribution from HCFC-141b degradation is not considered significant. ecetoc.org

Environmental Partitioning and Distribution in Abiotic Compartments

The environmental distribution of this compound is dictated by its physicochemical properties, which differ significantly from its volatile precursor, HCFC-141b. While specific experimental data for the partitioning coefficients of this compound are not widely available in the reviewed literature, its behavior can be inferred from its chemical structure and the properties of analogous compounds.

HCFC-141b is a volatile liquid with a high vapor pressure and a moderate octanol-water partition coefficient (log K_ow = 2.3), indicating that upon release, it will partition almost exclusively into the atmosphere. ecetoc.orgoecd.org Its potential for bioaccumulation is considered low. oecd.org

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 117 g/mol | nj.gov |

| Boiling Point | 32 °C | nj.gov |

| Vapor Pressure | 76.3 kPa at 25 °C | nj.gov |

| Water Solubility | 4 g/L at 20 °C | nj.gov |

| log K_ow (Octanol-Water Partition Coefficient) | 2.3 | ecetoc.orgoecd.org |

In contrast, this compound is a halogenated alcohol. The presence of the hydroxyl (-OH) functional group makes the molecule polar and capable of hydrogen bonding. This structure suggests a much higher water solubility and lower volatility compared to its parent compound, HCFC-141b. For instance, the related compound 2-fluoroethanol (B46154) is miscible with water. chembk.comwikipedia.org Consequently, if this compound is formed in an environmental compartment, it would preferentially partition into the aqueous phase (water, clouds) rather than the atmosphere. Its lower volatility means it would not contribute significantly to long-range atmospheric transport. Due to its expected high water solubility, it would be mobile in soil and have a low affinity for partitioning to organic carbon or sediment.

Q & A

Q. What are the recommended synthetic routes for 2,2-Dichloro-2-fluoroethanol, and how can reaction conditions be optimized?

- Methodological Answer : A plausible synthesis route involves halogen exchange or fluorination of chloroethanol derivatives. For example, reacting 2-chloroethanol with a fluorinating agent like SF₄ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions, followed by purification via fractional distillation or recrystallization. Optimize temperature (typically 0–60°C) and stoichiometry to minimize side products like difluoroethane derivatives . Monitor reaction progress using GC-MS or ¹⁹F NMR to confirm fluorination efficiency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use local exhaust ventilation and sealed systems to prevent vapor inhalation. Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and lab coats. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency showers and eyewash stations must be accessible. Refer to GHS-compliant SDS guidelines for halogenated alcohols, as seen in analogous compounds like 2-fluoroethanol .

Q. How can purity and structural integrity of synthesized this compound be verified?

- Methodological Answer : Perform elemental analysis (C, H, Cl, F) and compare with theoretical values. Use ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and absence of impurities. IR spectroscopy can identify O-H (broad ~3200 cm⁻¹) and C-F stretches (1000–1100 cm⁻¹). Purity assessment via GC with flame ionization detection (FID) or HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing Cl and F groups deactivate the β-carbon, reducing SN2 reactivity. Steric hindrance from two chlorine atoms further slows bimolecular mechanisms. Computational studies (DFT) can map transition states and predict regioselectivity. Experimentally, compare reaction rates with mono-halogenated analogs (e.g., 2-fluoroethanol) under identical conditions using kinetic assays .

Q. What strategies resolve contradictions in reported toxicity data for halogenated ethanols like this compound?

- Methodological Answer : Discrepancies may arise from varying impurity profiles or assay conditions. Conduct systematic toxicity studies using purified batches (>98% via HPLC) and standardized models (e.g., zebrafish embryos or in vitro hepatocyte assays). Cross-reference data with structurally similar compounds (e.g., 2-chloroethanol’s hepatotoxicity) while accounting for fluorine’s metabolic stability .

Q. How can solvent effects be leveraged to improve the yield of this compound in large-scale syntheses?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency by stabilizing ionic intermediates. For workup, switch to low-polarity solvents (hexanes) to precipitate byproducts. Use design of experiments (DoE) to optimize solvent ratios and reaction scales. Process analytical technology (PAT) tools like inline FTIR enable real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。